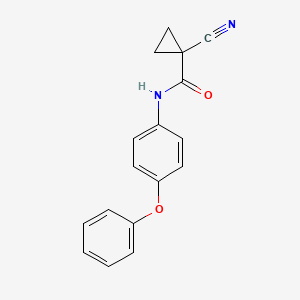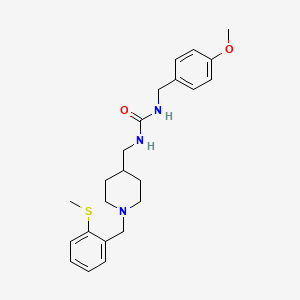
N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that incorporates a cyclopropane ring, a pyridazine moiety, and a benzylpiperidine group, making it an interesting subject for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, one would typically start with commercially available or easily synthesized intermediates. The process might involve the following steps:
Synthesis of the Benzylpiperidine Intermediate: : This can be achieved through a reductive amination of benzylamine with piperidine.
Formation of the Thioether Linkage: : The benzylpiperidine can be coupled with a 4-oxobutylthiol group, likely via a thiol-ene reaction.
Cyclopropane Carboxamide Formation: : The core cyclopropane carboxamide can be synthesized through a suitable amide coupling reaction.
Pyridazine Attachment:
Industrial Production Methods
Industrial production may follow similar steps but would be optimized for scalability, yield, and purity. This often involves the use of automated reactors, continuous flow chemistry systems, and in-line purification processes to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation reactions at the sulfur atom or the cyclopropane ring.
Reduction: : Reduction can target the carbonyl groups or the pyridazine ring under specific conditions.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and pyridazine sites.
Common Reagents and Conditions
Oxidation: : Typically involves reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: : Reagents like alkyl halides or acyl chlorides, often in the presence of a base like triethylamine, are used.
Major Products Formed
Major products depend on the specific reactions undertaken. Oxidation might yield sulfoxides or sulfones, while reduction could result in alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
The compound is useful as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactivities and properties.
Biology and Medicine
N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can serve as a lead compound in drug discovery, particularly for targeting neurological or inflammatory pathways due to its structural similarity to known bioactive molecules.
Industry
In the industrial sphere, the compound may be used in the development of new materials or as an intermediate in the synthesis of performance chemicals.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on its application. In a biological context, the compound may interact with various receptors or enzymes, potentially inhibiting or modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-benzylpiperidin-1-yl)butyl)pyridazin-3-ylamine
N-(6-((4-(4-phenylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Uniqueness
The presence of both the cyclopropane carboxamide and the benzylpiperidine moiety gives N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide unique steric and electronic properties, which can result in different reactivity and biological activity profiles compared to its analogs.
Feel free to ask more questions or share your thoughts!
Properties
IUPAC Name |
N-[6-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c29-23(28-14-12-19(13-15-28)17-18-5-2-1-3-6-18)7-4-16-31-22-11-10-21(26-27-22)25-24(30)20-8-9-20/h1-3,5-6,10-11,19-20H,4,7-9,12-17H2,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZUKRIIYKNSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2994114.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)
![11-methyl-N-[2-(morpholin-4-yl)ethyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2994116.png)

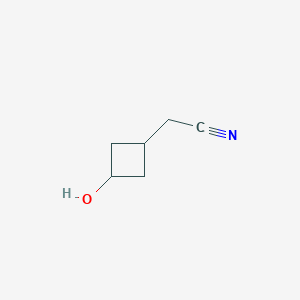
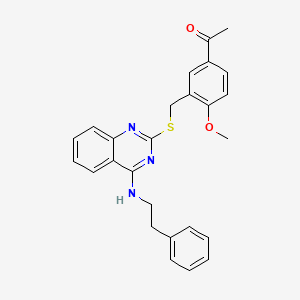

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2994123.png)
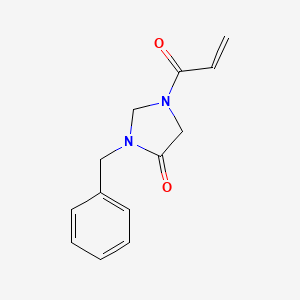

![2-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994129.png)
![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2994132.png)
